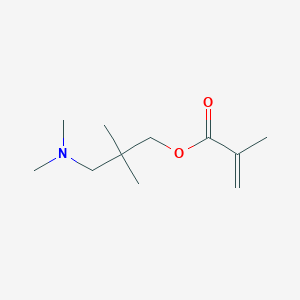
3-(Dimethylamino)-2,2-dimethylpropyl methacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-(Dimethylamino)-2,2-dimethylpropyl methacrylate: is an organic compound with the molecular formula C11H21NO2. It is a derivative of methacrylic acid and contains a dimethylamino group, making it a versatile compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)-2,2-dimethylpropyl methacrylate typically involves the esterification of methacrylic acid with [3-(dimethylamino)-2,2-dimethylpropyl] alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: On an industrial scale, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are mixed with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed to drive the reaction to completion. The final product is purified through distillation or other separation techniques.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: The dimethylamino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Alkylated derivatives.
科学的研究の応用
Chemistry: In chemistry, 3-(Dimethylamino)-2,2-dimethylpropyl methacrylate is used as a monomer in the synthesis of polymers. It can undergo polymerization reactions to form poly(methacrylate) derivatives, which are used in coatings, adhesives, and other materials.
Biology: The compound is used in the synthesis of biologically active molecules. Its derivatives have been studied for their potential use as drug candidates due to their ability to interact with biological targets.
Medicine: In medicine, the compound and its derivatives are explored for their potential therapeutic applications. They are investigated for their ability to act as drug delivery agents or as active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals. It is employed in the manufacture of surfactants, emulsifiers, and other functional materials.
作用機序
The mechanism of action of 3-(Dimethylamino)-2,2-dimethylpropyl methacrylate involves its interaction with various molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through specific pathways.
類似化合物との比較
[3-(Dimethylamino)-2,2-dimethylpropyl] methacrylate: This compound is similar in structure but has a methacrylate group instead of a methacrylate ester.
2-(Dimethylamino)ethyl methacrylate: This compound contains a dimethylamino group and a methacrylate group but differs in the alkyl chain length.
Uniqueness: 3-(Dimethylamino)-2,2-dimethylpropyl methacrylate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
特性
CAS番号 |
1118-38-3 |
|---|---|
分子式 |
C11H21NO2 |
分子量 |
199.29 g/mol |
IUPAC名 |
[3-(dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H21NO2/c1-9(2)10(13)14-8-11(3,4)7-12(5)6/h1,7-8H2,2-6H3 |
InChIキー |
VVOKYOKVMKJIMT-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCC(C)(C)CN(C)C |
異性体SMILES |
C/C(=C\N(C)C)/C(=O)OCC(C)(C)C |
正規SMILES |
CC(=C)C(=O)OCC(C)(C)CN(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













